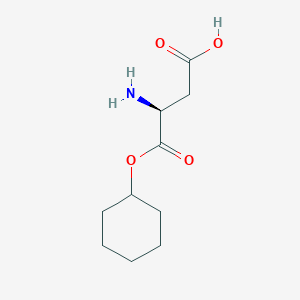

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid

説明

(3S)-3-Amino-4-cyclohexyloxy-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by a 4-oxobutanoic acid backbone with a 3S-amino group and a 4-cyclohexyloxy substituent. The cyclohexyloxy group introduces significant lipophilicity, while the amino and carboxylic acid functionalities enable hydrogen bonding and ionic interactions, making it a candidate for pharmaceutical and biochemical applications.

特性

分子式 |

C10H17NO4 |

|---|---|

分子量 |

215.25 g/mol |

IUPAC名 |

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid |

InChI |

InChI=1S/C10H17NO4/c11-8(6-9(12)13)10(14)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,12,13)/t8-/m0/s1 |

InChIキー |

QHUOXBPBRMENSU-QMMMGPOBSA-N |

異性体SMILES |

C1CCC(CC1)OC(=O)[C@H](CC(=O)O)N |

正規SMILES |

C1CCC(CC1)OC(=O)C(CC(=O)O)N |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The preparation of (3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid generally follows a multi-step synthetic route involving:

- Formation of a protected amino acid intermediate

- Introduction of the cyclohexyloxy ester group

- Stereoselective control at the 3-position to obtain the (3S) configuration

- Final deprotection and purification steps

This compound is closely related to derivatives of aspartic acid esters, and synthetic methods often adapt protocols for amino acid esterification and functional group transformations.

Detailed Preparation Methods

Esterification and Protection

Starting from L-aspartic acid or its derivatives, the 4-position carboxylic acid group is esterified with cyclohexanol to form the cyclohexyloxy ester. This esterification can be achieved via acid-catalyzed Fischer esterification or by using coupling reagents under mild conditions to avoid racemization.

Protection of the amino group is typically done with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during subsequent steps.

Formation of Key Intermediates

According to patent EP1097919A2, the synthesis of related 4-amino-3-oxo-butanoic acid esters involves reacting a precursor compound with an alkali metal enolate of an acetate to obtain the desired ester intermediate. The process includes halogenation at the 2-position and subsequent hydrolysis and decarboxylation steps to yield amino-oxo derivatives with high yield and stereoselectivity.

Hydrazone iodination and elimination under basic conditions have been used to prepare iodine intermediates, which then undergo copper-catalyzed trifluoromethylation or other functionalizations. These methods, while applied to analogues, offer insight into functional group transformations relevant to the target compound.

Stereoselective Hydrogenation and Ring-Opening

Stereoselective hydrogenation of protected intermediates (e.g., Boc-protected ketones) is a key step to ensure the (3S) configuration is retained or established. This is followed by ring-opening reactions under acidic or basic conditions to yield the amino acid structure.

For example, selective hydrogenation of Boc-protected intermediates followed by acidic ring-opening has been reported to produce the desired amino acid derivatives with high enantiomeric purity.

Purification and Crystallization

Extraction and washing steps using ethyl acetate, hydrochloric acid, sodium bicarbonate, and brine are employed to purify the crude product. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude crystals.

Crystallization from ethyl acetate and hexane mixtures at controlled temperatures (cooling from 60 °C to 5 °C) affords white crystals of the desired compound with high diastereomeric excess and yields around 76-87%.

Representative Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Cyclohexanol, acid catalyst or coupling reagent | 75-85 | Formation of cyclohexyloxy ester |

| Amino group protection | Boc2O or Cbz-Cl, base | 90-95 | Prevents side reactions |

| Alkali metal enolate reaction | Sodium enolate of acetate, halogenating agent | 80-87 | Key step for amino-oxo intermediate |

| Halogenation | Halogenating agent (e.g., NBS, I2) | 70-85 | 2-position halogenation |

| Hydrogenation | Pd/C, H2, selective conditions | 80-90 | Stereoselective reduction |

| Ring-opening | Acidic or basic conditions | 75-85 | Opens lactam or cyclic intermediates |

| Purification and crystallization | Ethyl acetate/hexane, cooling | 76-87 | High purity crystals with >98% de |

Mechanistic Insights and Process Optimization

The use of alkali metal enolates facilitates the formation of the keto-ester intermediate with good regio- and stereoselectivity.

Halogenation at the 2-position is critical for subsequent transformations; choice of halogenating agent and reaction conditions affects yield and purity.

Protecting groups on the amino function must be stable under halogenation and hydrogenation conditions but removable under mild conditions to yield the free amino acid.

Stereoselective hydrogenation ensures the (3S) stereochemistry, which is essential for biological activity.

Crystallization parameters such as solvent ratio, temperature, and cooling rate are optimized to maximize yield and enantiomeric purity.

化学反応の分析

Types of Reactions

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of (3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyloxy group can enhance lipophilicity, aiding in membrane permeability. The ketone group can participate in various biochemical reactions, influencing metabolic pathways.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of the target compound with its analogs:

Key Differences and Implications

Substituent Effects on Lipophilicity: The cyclohexyloxy group in the target compound enhances lipophilicity compared to the phenyl or chlorophenyl groups in Esfar () and the aspartame derivative (). This property may influence membrane permeability in drug candidates .

Stereochemical Complexity: The 3S-amino configuration in the target compound contrasts with the 2S,3S-dihydroxy configuration in ’s analog, which introduces additional hydrogen-bonding sites for molecular recognition .

Functional Group Diversity: The methoxy group in aspartame derivatives () contributes to sweet taste perception by interacting with taste receptors, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (3S)-3-amino-4-cyclohexyloxy-4-oxobutanoic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation for introducing the cyclohexyloxy group and subsequent amidation or oxidation steps. For example, succinic anhydride derivatives can be functionalized via nucleophilic substitution (e.g., cyclohexanol under acidic conditions) to form the 4-oxobutanoic acid backbone . Michael addition reactions, as described for structurally similar 4-oxobutanoic acids, may also be adapted to introduce stereochemistry at the 3S position .

Q. How is the stereochemical configuration (3S) confirmed in this compound?

- Methodological Answer : Chiral HPLC coupled with polarimetry or circular dichroism (CD) is used to verify enantiomeric purity. X-ray crystallography provides definitive confirmation of the (3S) configuration by resolving the spatial arrangement of substituents, as demonstrated for analogous amino-oxobutanoic acid derivatives .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and COSY) are essential for structural validation. Stability under varying pH and temperature conditions is assessed via accelerated degradation studies using HPLC-UV to monitor decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Advanced techniques like 2D NMR (HSQC, HMBC) and computational modeling (DFT calculations) help reconcile conflicting signals. For example, NOESY experiments can clarify spatial interactions between the cyclohexyloxy and amino groups .

Q. What experimental strategies optimize yield in stereoselective synthesis?

- Methodological Answer : Asymmetric catalysis (e.g., chiral Lewis acids or organocatalysts) enhances enantiomeric excess. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (−20°C to 25°C), and protecting groups (e.g., Boc for the amino group) are systematically optimized. Evidence from analogous syntheses suggests yields improve with slow addition of reagents to minimize racemization .

Q. How do structural modifications at the cyclohexyloxy group affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with substituents like halogens or alkyl chains on the cyclohexyl ring. Cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking with target proteins (e.g., enzymes or receptors) evaluate potency. For example, fluorinated analogs may enhance metabolic stability, as seen in related compounds .

Q. What are the key considerations for designing stability studies under physiological conditions?

- Methodological Answer : Simulated biological fluids (e.g., PBS at pH 7.4) and elevated temperatures (37°C) are used to mimic in vivo environments. LC-MS/MS quantifies degradation products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Studies on similar oxobutanoic acids highlight susceptibility to hydrolysis at the ester linkage, necessitating pH-controlled formulations .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation of fine particulates. Spills are managed using inert absorbents (e.g., vermiculite), and waste is disposed via approved hazardous chemical protocols, as outlined in SDS documents for structurally related amino-oxobutanoic acids .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer : Variability in assay conditions (e.g., cell line viability, incubation time) must be standardized. Meta-analyses of published IC₅₀ values and independent replication in multiple labs reduce bias. For instance, cytotoxicity discrepancies in MCF-7 cells for similar compounds were resolved by controlling for serum concentration and passage number .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。